molecular formula C14H12ClNO4S B11108879 4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid

Cat. No.: B11108879
M. Wt: 325.8 g/mol
InChI Key: VXQOZXCAZYRWLS-UHFFFAOYSA-N
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Description

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chlorobenzyl sulfonyl group

Preparation Methods

The synthesis of 4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonic acid. This intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-{[(4-Chlorobenzyl)sulfonyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-{[(4-Methylbenzyl)sulfonyl]amino}benzoic acid: This compound has a methyl group instead of a chlorine atom, which can affect its reactivity and biological activity.

    4-{[(4-Nitrobenzyl)sulfonyl]amino}benzoic acid: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.

    4-{[(4-Hydroxybenzyl)sulfonyl]amino}benzoic acid: The hydroxy group can introduce additional hydrogen bonding interactions, affecting the compound’s solubility and biological activity.

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfonylamino]benzoic acid

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)9-21(19,20)16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)

InChI Key

VXQOZXCAZYRWLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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